Diazodiphenoquinone
Description
Diazodiphenoquinone (C₁₀H₆N₂O₂) is a quinone-derived compound characterized by a diazo (-N=N-) functional group bridging two aromatic rings. It has been investigated as a pigment candidate in biological systems, notably in bacterial metabolism and wine chemistry, where it forms via oxidative pathways involving nicotinate or nicotinamide derivatives under acidic conditions . Its synthesis in bacterial systems involves free-radical mechanisms mediated by azasemiquinone intermediates, as confirmed by electron spin resonance (ESR) studies . Despite its structural simplicity, this compound lacks hydroxyl (-OH) and carboxyl (-COOH) groups, which distinguishes it from other naturally occurring pigments like xanthurenic acid .
Properties
CAS No. |
2435-60-1 |
|---|---|
Molecular Formula |
C10H6N2O6 |
Molecular Weight |
250.16 g/mol |
IUPAC Name |
5-(2,5-dihydroxy-6-oxo-1H-pyridin-3-yl)pyridine-2,3,6-trione |
InChI |
InChI=1S/C10H6N2O6/c13-5-1-3(7(15)11-9(5)17)4-2-6(14)10(18)12-8(4)16/h1-2,13H,(H2,11,15,17)(H,12,16,18) |
InChI Key |
FAPILHTVXITDRL-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)NC(=O)C1=O)C2=C(NC(=O)C(=C2)O)O |
Canonical SMILES |
C1=C(C(=O)NC(=O)C1=O)C2=C(NC(=O)C(=C2)O)O |
Synonyms |
diazodiphenoquinone |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparison
The table below summarizes key structural and functional differences between diazodiphenoquinone and related compounds:
Research Limitations and Contradictions
- This compound’s role in pigmentation is contested: While it forms in bacterial and wine systems, its absence of polar groups limits its utility in biological matrices like spider silk .
- Irisquinone’s high synthetic yield (87%) contrasts with this compound’s lower reported purity in bacterial extracts, highlighting differences in isolation efficiency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
